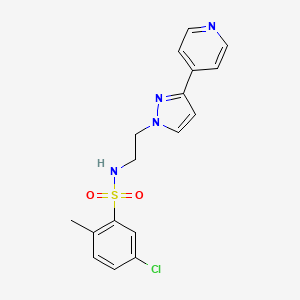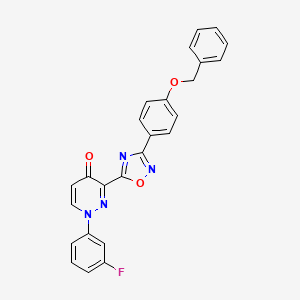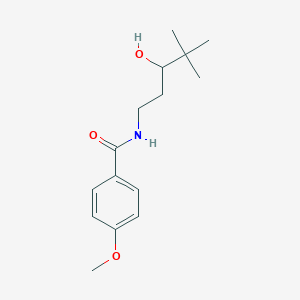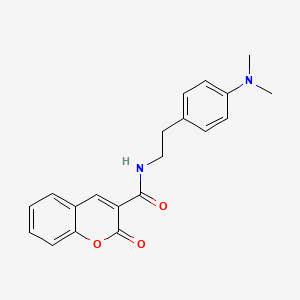![molecular formula C13H11Cl2NO2 B2839957 7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 354809-23-7](/img/structure/B2839957.png)
7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
概要
説明
“7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound with a unique structure that allows for diverse applications, including drug development, materials synthesis, and biochemical studies. It has a molecular formula of C13H11Cl2NO2 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopenta[c]quinoline core, which is a fused five-membered and six-membered ring system. This core is substituted at the 7 and 9 positions with chlorine atoms and at the 4 position with a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.138 Da . Other physical and chemical properties like melting point, boiling point, and solubility are not available in the sources I found.科学的研究の応用
Heterocyclic Chemistry and Drug Synthesis
Quinoline derivatives are extensively synthesized for their applications in medicinal chemistry. For instance, the development of heterocycles fused on 4-oxoquinoline-3-carboxylic acid illustrates the versatile synthetic routes available for creating bioactive quinoline derivatives with potential therapeutic applications (Al-huniti, Zahra, & El-Abadelah, 2007). These synthetic pathways enable the exploration of novel compounds with enhanced biological activities, pointing towards the scientific utility of quinoline derivatives in drug discovery and development.
Antimicrobial and Antibacterial Research
Quinoline derivatives have shown promising results in antimicrobial and antibacterial research. A study on the microwave-induced synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their derivatives demonstrated significant antibacterial activity, highlighting their potential as leads for developing new antibacterial agents (Raghavendra, Naik, & Sherigara, 2006). These findings underscore the relevance of quinoline derivatives in addressing the growing concern of antibiotic resistance and the need for novel antimicrobial compounds.
Organic Synthesis and Fluorophore Development
Quinoline derivatives are crucial in organic synthesis, serving as intermediates for creating complex molecules. For example, the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives demonstrates their utility in generating novel compounds with potential applications in fluorescence microscopy and imaging techniques (Bhatt, Agrawal, & Patel, 2015). These compounds' photophysical properties make them valuable tools in biological research, offering insights into cellular processes and molecular interactions.
特性
IUPAC Name |
7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-6-4-9(15)11-7-2-1-3-8(7)12(13(17)18)16-10(11)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCFDRNSQSSDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2839878.png)
![2-(2,3-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2839879.png)

![6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2839882.png)

![5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane](/img/structure/B2839884.png)
![2-Bromo-3-[3-(oxan-4-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2839885.png)

![(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile](/img/structure/B2839887.png)


![6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2839891.png)
![1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2839893.png)